2-Fluorobenzoyl chloride
Overview
Description
2-Fluorobenzoyl chloride is an organic compound with the chemical formula C7H4ClFO. It is a colorless to faintly colored liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Target of Action
2-Fluorobenzoyl chloride is a reagent commonly used in organic synthesis. It primarily targets organic compounds with active hydrogen atoms, such as amines and alcohols .
Mode of Action
The compound interacts with its targets through a process known as acylation. In this reaction, this compound reacts with compounds like ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate . This is a common reaction in organic chemistry where an acyl group is transferred from one molecule to another.
Biochemical Pathways
The compound plays a crucial role in the synthesis of various organic compounds, which may subsequently participate in various biochemical pathways .
Pharmacokinetics
Its bioavailability would likely depend on the specific conditions of its use, including the presence of other compounds and the pH of the environment .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through acylation. For example, it has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It’s also sensitive to moisture and can react violently with water . Therefore, it’s crucial to handle and store this compound properly to maintain its reactivity and prevent hazardous reactions.
Biochemical Analysis
Biochemical Properties
2-Fluorobenzoyl chloride has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester This suggests that it can participate in biochemical reactions involving the formation of ester bonds
Cellular Effects
It has been used to develop a method for the determination of metformin hydrochloride in biological fluids . This suggests that it may have some influence on cell function, possibly through interactions with cell signaling pathways, gene expression, or cellular metabolism.
Molecular Mechanism
It is known to react with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to decompose in water to form HCl with the generation of heat . This suggests that it may have some stability issues and could degrade over time.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzoyl chloride is typically synthesized through the reaction of 2-fluorobenzoic acid with thionyl chloride. The reaction proceeds as follows:
C6H4FO2OH+SOCl2→C6H4FOCl+SO2+HCl
This reaction is carried out under reflux conditions, and the resulting product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 2-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux to form esters.
Water: Hydrolysis occurs readily at room temperature.
Reducing Agents: Reduction typically requires anhydrous conditions
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
2-Fluorobenzoic Acid: Formed from hydrolysis.
2-Fluorobenzyl Alcohol: Formed from reduction
Scientific Research Applications
2-Fluorobenzoyl chloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
2-Fluorobenzoyl chloride can be compared with other acyl chlorides such as:
4-Fluorobenzoyl Chloride: Similar in structure but with the fluorine atom at the para position.
2-Chlorobenzoyl Chloride: Similar in structure but with a chlorine atom instead of fluorine.
4-Chlorobenzoyl Chloride: Similar in structure but with the chlorine atom at the para position
Uniqueness: The presence of the fluorine atom at the ortho position in this compound imparts unique reactivity and properties compared to its analogs. This positional isomerism can influence the compound’s reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
2-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAGZOYMEQDCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Record name | 2-FLUOROBENZOYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID3025330 | |
Record name | 2-Fluorobenzoyl chloride | |
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Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-fluorobenzoyl chloride is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
Record name | 2-FLUOROBENZOYL CHLORIDE | |
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Record name | 2-Fluorobenzoyl chloride | |
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Boiling Point |
403 °F at 760 mmHg (NTP, 1992), 206 °C, Boiling point = 90-92 °C at 15 mm Hg | |
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Flash Point |
180 °F (NTP, 1992), 180 °F | |
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Solubility |
Decomposes (NTP, 1992) | |
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Density |
1.304 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C | |
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Vapor Pressure |
0.46 [mmHg] | |
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Color/Form |
Liquid | |
CAS No. |
393-52-2 | |
Record name | 2-FLUOROBENZOYL CHLORIDE | |
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Record name | Benzoyl chloride, 2-fluoro- | |
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Record name | 2-FLUOROBENZOYL CHLORIDE | |
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Melting Point |
39 °F (NTP, 1992), 4 °C | |
Record name | 2-FLUOROBENZOYL CHLORIDE | |
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Retrosynthesis Analysis
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